molecular formula C16H18O2S2 B14504832 S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate CAS No. 64768-46-3

S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate

Cat. No.: B14504832
CAS No.: 64768-46-3
M. Wt: 306.4 g/mol
InChI Key: XALHJQBHUYOTGY-UHFFFAOYSA-N
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Description

S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate: is an organic compound characterized by the presence of a sulfonothioate group attached to a phenylethyl moiety. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate typically involves the reaction of 2-phenylethanethiol with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate undergoes various chemical reactions, including:

    Oxidation: The sulfonothioate group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Brominated or nitrated phenylethyl derivatives.

Scientific Research Applications

S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to introduce sulfonothioate functionality into complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate involves its interaction with molecular targets through its sulfonothioate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The phenylethyl moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

    2-Phenylethanethiol: Contains a thiol group instead of a sulfonothioate group.

    Phenethylamine: Lacks the sulfonothioate functionality but shares the phenylethyl structure.

    2-Phenylethane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonothioate group.

Uniqueness: S-(2-Phenylethyl) 2-phenylethane-1-sulfonothioate is unique due to the presence of both phenylethyl and sulfonothioate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

64768-46-3

Molecular Formula

C16H18O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-(2-phenylethylsulfonylsulfanyl)ethylbenzene

InChI

InChI=1S/C16H18O2S2/c17-20(18,14-12-16-9-5-2-6-10-16)19-13-11-15-7-3-1-4-8-15/h1-10H,11-14H2

InChI Key

XALHJQBHUYOTGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSS(=O)(=O)CCC2=CC=CC=C2

Origin of Product

United States

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